molecular formula C12H23N3O3S B2978799 N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1396683-40-1

N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2978799
CAS No.: 1396683-40-1
M. Wt: 289.39
InChI Key: FBUHAJVAHNNYNE-UHFFFAOYSA-N
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Description

N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a diethylamino group, a but-2-yn-1-yl chain, and a methylsulfonamidoacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a diethylamine under controlled conditions.

    Introduction of the methylsulfonamido group: The intermediate is then reacted with a sulfonamide derivative to introduce the methylsulfonamido group.

    Acetylation: The final step involves acetylation to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors or enzymes, while the but-2-yn-1-yl chain and methylsulfonamidoacetamide moiety contribute to its overall activity. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide
  • N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-ethylmethylsulfonamido)acetamide

Uniqueness

N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

N-[4-(diethylamino)but-2-ynyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3S/c1-5-15(6-2)10-8-7-9-13-12(16)11-14(3)19(4,17)18/h5-6,9-11H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUHAJVAHNNYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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